4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes a pyrrolo and triazine moiety, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
The synthesis of 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under specific conditions. Another approach includes the formation of triazinium dicyanomethylide intermediates, which then undergo cyclization to form the desired compound . Industrial production methods often involve multistep synthesis, transition metal-mediated reactions, and rearrangement of pyrrolooxadiazines .
Chemical Reactions Analysis
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups in the compound.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Scientific Research Applications
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of antiviral, anticancer, and kinase inhibitor drugs. It is a key structural component in drugs like remdesivir, which is used to treat viral infections.
Biology: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and protein interactions.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is unique due to its fused ring system and the presence of both pyrrolo and triazine moieties. Similar compounds include:
Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound has a similar core structure but with different functional groups.
5-methyl-4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid: Another related compound with variations in the substituents attached to the core structure.
4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides: These compounds have shown activity against RNA viruses and are structurally related to the title compound.
Properties
CAS No. |
1263282-47-8 |
---|---|
Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-3-5-1-2-11-6(5)7(12)9-4-10-11/h1-2,4H,(H,9,10,12) |
InChI Key |
AMVGSQZTNKHWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C#N)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.